2-(1-Octylpiperidin-4-yl)ethan-1-ol
Description
2-(1-Octylpiperidin-4-yl)ethan-1-ol is a piperidine derivative featuring an octyl chain at the nitrogen atom and a hydroxyethyl group at the 4-position of the piperidine ring. The compound’s piperidine core is a common motif in bioactive molecules, suggesting possible pharmacological relevance, though empirical data on its specific applications remain sparse.
Properties
CAS No. |
2097977-06-3 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
2-(1-octylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C15H31NO/c1-2-3-4-5-6-7-11-16-12-8-15(9-13-16)10-14-17/h15,17H,2-14H2,1H3 |
InChI Key |
DJXMCHLADSREEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1CCC(CC1)CCO |
Canonical SMILES |
CCCCCCCCN1CCC(CC1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Lipophilicity and Solubility
The octyl chain in this compound enhances lipophilicity compared to shorter-chain analogs (e.g., hydroxyethyl derivatives). This property may improve membrane permeability in drug delivery but reduce aqueous solubility. In contrast, 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol’s hydroxyethyl group balances hydrophilicity, making it suitable for UV absorbers in polar matrices .
Steric and Electronic Effects
The 2,2,6,6-tetramethyl substitution in patent compounds introduces significant steric hindrance, stabilizing the piperidine ring against oxidative degradation—a trait exploited in polymer stabilizers . However, this rigidity may limit conformational flexibility compared to the octyl-substituted target compound, which retains greater rotational freedom.
Functional Group Reactivity
The ethanol moiety in this compound provides a primary hydroxyl group for derivatization (e.g., esterification), analogous to succinyl esters in patent compounds like 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol succinyl ester . Such modifications could expand applications in prodrug design or solubilizing agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
